Cas no 573763-02-7 (3-fluoro-5-nitropicolinonitrile)

3-fluoro-5-nitropicolinonitrile is a versatile compound with notable chemical stability and reactivity. It features a distinct fluorine atom and nitro group, offering opportunities for synthetic transformations in organic chemistry. Its structural features enable the synthesis of a variety of complex molecules, making it a valuable intermediate in pharmaceutical and agrochemical research.
3-fluoro-5-nitropicolinonitrile structure
573763-02-7 structure
Product name:3-fluoro-5-nitropicolinonitrile
CAS No:573763-02-7
MF:C6H2N3O2F
Molecular Weight:167.097
CID:3166686
PubChem ID:21874892

3-fluoro-5-nitropicolinonitrile 化学的及び物理的性質

名前と識別子

    • 3-fluoro-5-nitropicolinonitrile
    • 2-Cyano-3-fluoro-5-nitropyridine
    • MRUJDELTTXSGIU-UHFFFAOYSA-N
    • 573763-02-7
    • SCHEMBL3187203
    • KQB80843
    • インチ: InChI=1S/C6H2FN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H
    • InChIKey: MRUJDELTTXSGIU-UHFFFAOYSA-N
    • SMILES: C1=C(C=NC(=C1F)C#N)[N+](=O)[O-]

計算された属性

  • 精确分子量: 167.01310448Da
  • 同位素质量: 167.01310448Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.5Ų
  • XLogP3: 0.8

3-fluoro-5-nitropicolinonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM522296-1g
3-Fluoro-5-nitropicolinonitrile
573763-02-7 97%
1g
$368 2022-06-11
Alichem
A029009143-250mg
3-Fluoro-5-nitropicolinonitrile
573763-02-7 95%
250mg
$1009.40 2023-09-01
Alichem
A029009143-1g
3-Fluoro-5-nitropicolinonitrile
573763-02-7 95%
1g
$2779.20 2023-09-01

3-fluoro-5-nitropicolinonitrile 関連文献

3-fluoro-5-nitropicolinonitrileに関する追加情報

Introduction to 3-fluoro-5-nitropicolinonitrile (CAS No. 573763-02-7)

3-fluoro-5-nitropicolinonitrile, with the chemical formula C₆H₂FNO₄, is a fluorinated nitro heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of picolinonitrile derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of both fluorine and nitro substituents in its molecular structure imparts unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

The CAS number 573763-02-7 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and retrieval. As a fluorinated nitro derivative, 3-fluoro-5-nitropicolinonitrile exhibits distinct chemical reactivity that can be exploited in synthetic chemistry. The fluorine atom, being highly electronegative, influences the electronic distribution within the molecule, while the nitro group introduces a strong electron-withdrawing effect. These features make it a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties. 3-fluoro-5-nitropicolinonitrile has been studied for its potential as a precursor in the synthesis of bioactive molecules targeting various diseases. Its structural framework allows for modifications at multiple positions, enabling the development of derivatives with tailored biological activities.

In particular, the nitro group in 3-fluoro-5-nitropicolinonitrile can be reduced to an amine or converted into other functional groups such as cyano or carboxylic acids through selective reactions. This flexibility makes it a valuable building block for constructing pharmacophores found in many therapeutic agents. The fluorine atom, on the other hand, is known to improve lipophilicity and reduce metabolic degradation, which are critical factors for drug efficacy.

Current research in this area has explored the use of 3-fluoro-5-nitropicolinonitrile as a starting material for synthesizing inhibitors of enzymes involved in inflammatory pathways. For instance, studies have demonstrated its utility in generating compounds that modulate cyclooxygenase (COX) enzymes, which play a key role in pain and inflammation. By leveraging its structural features, researchers have been able to design molecules with improved selectivity and reduced side effects compared to existing drugs.

Another area of interest has been the application of 3-fluoro-5-nitropicolinonitrile in anticancer research. The combination of fluorine and nitro substituents has been shown to enhance interactions with biological targets such as kinases and transcription factors. Preclinical studies have indicated that derivatives of this compound exhibit promising antitumor activity by interfering with critical signaling pathways involved in cancer cell proliferation and survival.

The synthetic methodologies employed for preparing 3-fluoro-5-nitropicolinonitrile have also seen significant innovation. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have enabled more efficient and scalable production processes. These advancements not only improve yield but also reduce waste, aligning with green chemistry principles.

The role of computational chemistry in optimizing derivatives of 3-fluoro-5-nitropicolinonitrile cannot be overstated. Molecular modeling techniques have allowed researchers to predict binding affinities and metabolic stability with high accuracy before experimental synthesis. This approach accelerates the drug discovery pipeline by identifying promising candidates early on.

In conclusion, 3-fluoro-5-nitropicolinonitrile (CAS No. 573763-02-7) represents a fascinating compound with immense potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing novel therapeutic agents targeting various diseases. Ongoing studies continue to uncover new applications and synthetic strategies, reinforcing its significance as a key intermediate in medicinal chemistry.

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